molecular formula C12H15NO2 B2671471 (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-30-3

(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2671471
CAS No.: 1556097-30-3
M. Wt: 205.257
InChI Key: ULISANSRFYERCR-NSHDSACASA-N
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Description

(S)-7-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen heteroatoms. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active spirocycles, which often exhibit enhanced metabolic stability and target selectivity .

Properties

IUPAC Name

(7S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-4-10(5-3-1)6-11-7-15-12(13-11)8-14-9-12/h1-5,11,13H,6-9H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULISANSRFYERCR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2(O1)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC2(O1)COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane can be achieved through various synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereoselectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved efficiency, safety, and scalability. For instance, a microreaction system can be used to precisely control reaction parameters, leading to higher yields and better product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Core Structural Variations

The spiro[3.4]octane motif is shared among several analogs, but substituents and heteroatom arrangements differ significantly:

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Mass (g/mol) Reference
(S)-7-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane C₁₃H₁₅NO₂ Benzyl (C₇ position) 2,5-dioxa, 8-aza 233.3 (avg) N/A (Target)
8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane C₁₄H₁₉NO₂ Benzyl (C₈), dimethyl (C₇) 2,5-dioxa, 8-aza 233.31 (avg)
8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane C₁₁H₁₃NO₂ Phenyl (C₈) 2,5-dioxa, 8-aza 191.23 (avg)
7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane C₉H₁₅NO₂ Isopropyl (C₇) 2,5-dioxa, 8-aza 185.22 (avg)

Key Observations :

  • Dimethyl substitution at C₇ (as in 8-benzyl-7,7-dimethyl analog) may reduce conformational flexibility, impacting solubility and synthetic accessibility .

Insights :

  • The target compound’s synthesis likely requires specialized routes (e.g., asymmetric benzylation), whereas simpler analogs like phenyl-substituted spirocycles are more readily available .
  • Boc-protected derivatives dominate commercial offerings, suggesting that nitrogen protection is critical for stability during storage .

Biological Activity

(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane, a spirocyclic compound with the chemical formula C12_{12}H15_{15}NO2_2 and CAS number 1556097-30-3, has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that includes a benzyl group, two oxygen atoms, and a nitrogen atom. Its molecular weight is approximately 205.25 g/mol, with predicted properties such as a density of 1.19 g/cm³ and a boiling point around 332 °C .

PropertyValue
Molecular FormulaC12_{12}H15_{15}NO2_2
Molecular Weight205.25 g/mol
Density1.19 g/cm³
Boiling Point332 °C
CAS Number1556097-30-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activity or alter cellular signaling pathways by binding to receptors or enzymes .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing neuronal signaling.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies showed effective inhibition of bacterial growth, suggesting potential applications in treating infections .

Neuroprotective Effects

A study focusing on neuroprotective effects demonstrated that the compound could reduce oxidative stress in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Properties

Initial screenings have pointed towards anticancer activity, where this compound was found to induce apoptosis in cancer cell lines. This effect is hypothesized to be mediated through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
2-Azaspiro[3.4]octaneLacks oxygen functionalityLimited biological activity
1-Oxa-2-azaspiro[2.5]octaneDifferent ring structureModerate antimicrobial effects
This compoundUnique benzyl group and dual oxygen atomsStrong antimicrobial and neuroprotective effects

Future Directions

The promising biological activities associated with this compound warrant further investigation into its pharmacological potential. Future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the precise molecular interactions and pathways involved.
  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Formulation Development : Exploring delivery mechanisms for therapeutic applications.

Q & A

Q. Q1. What are the standard synthetic routes for (S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving spirocyclic intermediates. For example, analogous spiro compounds are prepared by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzyl-substituted amines under reflux in anhydrous solvents like THF or dichloromethane . Key validation steps include:

  • Melting Point Analysis : Confirms crystallinity and purity (e.g., deviations >2°C indicate impurities).
  • Elemental Analysis : Matches theoretical vs. experimental C, H, N percentages.
  • Spectroscopy : IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹) and UV-Vis for π→π* transitions in benzyl groups .

Advanced Synthetic Optimization

Q. Q2. How can reaction conditions be optimized to improve the stereoselectivity of this compound synthesis?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance stereochemical control by stabilizing transition states.
  • Catalytic Systems : Chiral catalysts like BINOL-derived phosphoric acids can induce enantioselectivity.
  • Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic byproducts.
  • Monitoring : Use HPLC with chiral columns to track enantiomeric excess (ee) during synthesis .

Structural and Mechanistic Analysis

Q. Q3. What spectroscopic techniques are critical for resolving contradictions in the proposed structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify benzyl protons (δ 7.2–7.4 ppm) and spirocyclic CH₂ groups (δ 3.5–4.0 ppm).
    • ¹³C NMR : Confirm spiro carbons (quaternary C at ~100 ppm) and ether/amine linkages.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and ring conformations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z 262.1443 for C₁₅H₁₉NO₂) .

Advanced Mechanistic Studies

Q. Q4. How can computational methods clarify the reaction mechanism of spirocycle formation in this compound?

Methodological Answer:

  • DFT Calculations : Model transition states to predict regioselectivity and activation energies.
  • Molecular Dynamics : Simulate solvent effects on intermediate stability.
  • Docking Studies : Explore interactions with biological targets (e.g., neurotransmitter receptors) .
  • Comparative Analysis : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Biological and Environmental Impact

Q. Q5. What methodologies assess the environmental fate of this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301 guidelines with activated sludge to measure half-life under aerobic conditions.
  • Partition Coefficients : Determine logP (octanol-water) to predict bioaccumulation potential.
  • Ecotoxicology : Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201) .

Data Contradiction and Error Analysis

Q. Q6. How should researchers address discrepancies in spectral data during compound characterization?

Methodological Answer:

  • Systematic Error Checks :
    • Calibrate instruments using certified standards (e.g., NMR shift references).
    • Repeat experiments under controlled conditions.
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements.
  • Cross-Technique Validation : Compare IR, NMR, and X-ray data to resolve ambiguities .

Theoretical Frameworks in Research Design

Q. Q7. How can a conceptual framework guide the study of this compound’s biological activity?

Methodological Answer:

  • Hypothesis-Driven Design : Link spirocyclic structural motifs to known pharmacophores (e.g., dopamine receptor ligands).
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. phenyl groups) and measure binding affinity.
  • Bibliometric Analysis : Map existing literature to identify understudied mechanisms (e.g., oxidative metabolism) .

Advanced Application-Oriented Research

Q. Q8. What strategies enable the incorporation of this compound into drug delivery systems?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters at the amine or ether positions for controlled release.
  • Nanocarrier Integration : Use liposomal encapsulation (e.g., PEGylated lipids) to enhance bioavailability.
  • In Vitro Release Studies : Monitor drug release kinetics using dialysis membranes in PBS (pH 7.4) .

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